1-(Bromomethyl)-1-(propoxymethyl)cyclopropane
Description
1-(Bromomethyl)-1-(propoxymethyl)cyclopropane is a cyclopropane derivative featuring two functional groups: a bromomethyl (-CH₂Br) and a propoxymethyl (-CH₂-O-CH₂CH₂CH₃) substituent attached to the same carbon atom of the three-membered ring. This compound combines the inherent strain and reactivity of the cyclopropane ring with the electrophilic bromine atom and the ether-linked propyl chain. Its synthesis likely involves alkylation or substitution reactions, as seen in analogous cyclopropane derivatives (e.g., using bromomethylcyclopropane intermediates ).
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(propoxymethyl)cyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-2-5-10-7-8(6-9)3-4-8/h2-7H2,1H3 |
InChI Key |
MWQMPHPNDVMDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1(CC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(propoxymethyl)cyclopropane is a cyclic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C7H13BrO
- Molecular Weight : 195.09 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(C1CC1)(CBr)C1CC1
The biological activity of this compound is primarily attributed to its bromomethyl and propoxymethyl functional groups. These groups can engage in nucleophilic substitution reactions, allowing the compound to interact with various biological molecules, including proteins and nucleic acids. The bromine atom can facilitate electrophilic interactions, enhancing the compound's reactivity towards biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy against these pathogens.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For instance, in assays involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, this compound induced apoptosis at concentrations above 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study involved:
- Methodology : Disk diffusion method was employed to assess the zone of inhibition.
- Results : The compound showed a significant zone of inhibition (15 mm for S. aureus and 12 mm for E. coli), confirming its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
A subsequent study focused on the cytotoxic effects of the compound on MCF-7 cells:
- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at approximately 45 µM after 48 hours of treatment.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound | 32 - 128 | 45 |
| Compound A (similar structure) | >128 | 60 |
| Compound B (dissimilar structure) | 16 - 64 | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, enabling a systematic comparison:
Key Comparative Insights
Functional Group Influence :
- The bromomethyl group is a common electrophilic site across analogs, enabling nucleophilic substitution (e.g., in drug derivatization or cross-coupling reactions ).
- Ether-linked groups (e.g., methoxymethyl or propoxymethyl) improve solubility in polar solvents compared to purely hydrocarbon analogs .
- Fluorine or trifluoromethyl substituents (e.g., ) introduce electron-withdrawing effects, altering reaction kinetics and product stability.
Synthetic Accessibility: Compounds like (bromomethyl)cyclopropane are widely used as intermediates due to straightforward synthesis from cyclopropanol derivatives. More complex analogs (e.g., trifluoromethyl-substituted cyclopropanes ) require specialized reagents (e.g., fluoroalkylation agents).
Fluorinated analogs may enhance metabolic stability in pharmaceuticals .
Stability and Reactivity :
- The cyclopropane ring’s strain increases reactivity, but bulky substituents (e.g., propoxymethyl) may sterically hinder reactions at the bromomethyl site.
- Ether groups are less reactive than esters or amines, offering tunable stability in protic environments .
Preparation Methods
Starting Materials
- Cyclopropylmethanol or cyclobutylmethanol are common precursors, which are first converted into their corresponding bromomethyl derivatives.
Bromination Methodology
Based on patent US9809514B2 and related literature, the preferred method involves:
Reaction Conditions
- Temperature: Maintained below 15°C during bromination to prevent overreaction or ring opening.
- Addition: Bromine is added gradually to a solution of the cyclopropyl precursor and triarylphosphite, ensuring controlled reactivity.
- Post-reaction cooling: The mixture is cooled below 0°C before further steps to minimize secondary reactions.
Reaction Mechanism
The process involves formation of an oxyphosphonium intermediate facilitated by the triarylphosphite, which enhances the electrophilicity of bromine, leading to selective bromination at the methyl position attached to the cyclopropane ring.
Functionalization with Propoxymethyl Group
Alkylation Step
- After obtaining the bromomethyl cyclopropane, it is reacted with propoxy methyl groups, typically via nucleophilic substitution.
- Conditions: Low temperature (<0°C), to suppress side reactions and ensure selectivity.
Alternative Approaches
Some methods involve direct substitution of the bromide with a propoxy methyl nucleophile, often generated from propoxy methyl halides or related derivatives under basic conditions.
Critical Reaction Parameters and Optimization
| Parameter | Recommended Range | Purpose/Impact |
|---|---|---|
| Temperature | <15°C during bromination; <0°C during substitution | Minimize side reactions, ring opening, and by-product formation |
| Solvent | DMF, sulfolane, DMSO | Enhance solubility of reagents and intermediates, facilitate reaction control |
| Reagent Ratios | Slight excess of bromine (1.1–1.2 equivalents) | Ensure complete bromination without overbromination |
| Reaction Time | 1–3 hours for bromination | Balance between conversion and side reactions |
Data Table: Summary of Preparation Methods
| Method/Reference | Starting Material | Bromination Reagent | Solvent | Temperature | Key Features | Purity Level | Industrial Scalability |
|---|---|---|---|---|---|---|---|
| US20160355452A1 | Cyclopropylmethanol | N-bromosuccinimide + triphenyl phosphite | DMF, sulfolane | ~40°C (disadvantage), optimized to <15°C | Uses triarylphosphite, high productivity | High | Yes, with optimized temperature control |
| US9809514B2 | Cyclopropylmethanol | Bromine + tris(aryl) phosphite | DMF, sulfolane, DMSO | <15°C during bromination | Emphasizes use of triarylphosphite for better solubility | High | Yes, scalable industrial process |
Research Findings and Innovations
- Use of Triarylphosphites: The substitution of triphenylphosphine with triarylphosphites significantly increases solubility in polar aprotic solvents, enabling higher reaction concentrations and improved yields.
- Reaction Control: Maintaining low temperatures is critical to prevent secondary reactions such as ring opening or formation of by-products like bromoalkenes.
- Solvent Choice: Highly polar solvents like DMF, sulfolane, and DMSO facilitate the solubilization of reagents and intermediates, improving reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
